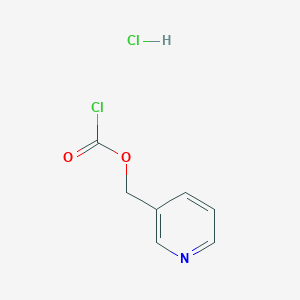

(Pyridin-3-yl)methyl chloroformate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Pyridin-3-yl)methyl chloroformate hydrochloride is a chemical compound that is likely to be related to the family of chloroformates, which are known for their reactivity and utility in organic synthesis. While the specific compound is not directly discussed in the provided papers, we can infer from the general behavior of chloroformates and pyridine derivatives their potential characteristics and applications.

Synthesis Analysis

The synthesis of chloroformate compounds typically involves the reaction of an alcohol with phosgene or a phosgene equivalent. In the context of this compound, the synthesis would likely involve the introduction of a chloroformate group to a pyridine moiety. The papers provided do not detail the synthesis of this exact compound, but they do discuss related structures and reactions that could be adapted for its synthesis. For example, the kinetics and mechanism of the pyridinolysis of phenyl chloroformates in acetonitrile are studied, which could provide insights into how to effectively introduce the chloroformate group to a pyridine ring .

Molecular Structure Analysis

The molecular structure of chloroformate compounds is characterized by the presence of the formate (O−C−O) moiety. In the case of this compound, this group would be attached to a pyridine ring, which is a heterocyclic aromatic compound. The structure of a related compound, chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), is discussed, highlighting the coordination of pyridine and amide nitrogen atoms to a palladium center . This information, while not directly about the target compound, provides a glimpse into the complex structures that pyridine derivatives can form.

Chemical Reactions Analysis

Chloroformates are reactive intermediates that can participate in various chemical reactions, such as esterification and amidation. The kinetic studies of phenyl chloroformates with pyridines suggest that the electron-rich formate moiety can overlap with the pyridine ring π-system, which could facilitate the formation of a tetrahedral intermediate in reactions . This reactivity is crucial for understanding how this compound might behave in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the general properties of chloroformates and pyridine derivatives. Chloroformates are typically liquid at room temperature and can be sensitive to moisture. They are often used as reagents in organic synthesis due to their ability to form esters and carbonates. The pyridine ring contributes to the compound's basicity and potential for complexation with metals, as seen in the palladium complex discussed in the second paper . The exact physical properties such as melting point, boiling point, and solubility would need to be determined experimentally for this compound.

Scientific Research Applications

Kinetics and Mechanism Studies

- Kinetics and Pyridinolysis Mechanism : A study by Koh et al. (1998) investigated the kinetics and mechanism of reactions between phenyl chloroformates and X-pyridines, demonstrating the significance of electron-rich formate moiety in the pyridine ring system. This research highlights the complex interaction mechanisms that could involve compounds like (Pyridin-3-yl)methyl chloroformate hydrochloride (Koh, Han, Lee, & Ikchoon Lee, 1998).

Inhibitory and Corrosion Studies

- Corrosion Inhibition : Bouklah et al. (2005) explored the use of pyridine-pyrazole compounds as inhibitors for steel corrosion in hydrochloric acid solutions. This research provides insights into potential applications in preventing corrosion, where derivatives of this compound might be applicable (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).

Structural and Conformational Analysis

- Conformational Analysis : Ośmiałowski et al. (2002) conducted a study on pyridine derivatives, focusing on their structural and conformational aspects in different environments. This research is pertinent to understanding the structural behavior of compounds like this compound in various settings (Ośmiałowski, Kolehmainen, Nissinen, Krygowski, & Gawinecki, 2002).

Synthesis and Derivative Studies

- Synthesis of Derivatives : Velikorodov et al. (2011) investigated the acylation of aminobenzenethiol with methyl chloroformate in pyridine, leading to the formation of benzothiazol derivatives. This study indicates the potential of this compound in synthesizing novel organic compounds (Velikorodov, Kuanchalieva, Melent’eva, & Titova, 2011).

Photovoltaic and Solar Cell Research

- Dye-Sensitized Solar Cells : Wei et al. (2015) explored the use of pyridine-anchor co-adsorbents in dye-sensitized solar cells. This study shows the potential role of pyridine derivatives in enhancing the efficiency of photovoltaic devices, suggesting possible applications for compounds like this compound (Wei, Yang, Fan, Wang, Dong, Zhou, & Luan, 2015).

Hydrogen Bonding and NMR Studies

- Hydrogen Bonding Investigation : Pang and Ng (1975) conducted a study on the hydrogen bonding interactions of pyridine derivatives using NMR spectrometry. This research provides insights into the molecular interactions involving compounds like this compound (Pang & Ng, 1975).

Aggregation and Self-Organization Studies

- Self-Organization of Pyridine Derivatives : A study by Ośmiałowski et al. (2010) on the aggregation and self-organization of 2-acylaminopyridines in different states could provide insights into the behavior of similar compounds like this compound in various environments (Ośmiałowski, Kolehmainen, Dobosz, Gawinecki, Kauppinen, Valkonen, Koivukorpi, & Rissanen, 2010).

Environmental and Pharmaceutical Analysis

- Metal Analyses in Environmental and Pharmaceutical Samples : A study by Belin and Gülaçar (2005) involved the use of a pyridine derivative for metal ion separation in pharmaceutical and environmental samples. This highlights the utility of pyridine compounds in analytical chemistry, which may extend to this compound (Belin & Gülaçar, 2005).

Safety and Hazards

“(Pyridin-3-yl)methyl chloroformate hydrochloride” is considered hazardous. It forms highly flammable vapour-air mixtures and, if heated, releases phosgene . It is recommended to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

pyridin-3-ylmethyl carbonochloridate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2.ClH/c8-7(10)11-5-6-2-1-3-9-4-6;/h1-4H,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZFFWJSCZSXNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC(=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1885884-30-9 |

Source

|

| Record name | (pyridin-3-yl)methyl chloroformate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)

![N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3011857.png)

![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)

![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)

![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)